molecular formula C9H12NO6P B14065280 Ethyl methyl p-nitrophenyl phosphate CAS No. 1021-47-2

Ethyl methyl p-nitrophenyl phosphate

Cat. No.: B14065280
CAS No.: 1021-47-2
M. Wt: 261.17 g/mol
InChI Key: YOMNJRBOMBSLAR-UHFFFAOYSA-N
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Description

Ethyl methyl p-nitrophenyl phosphate (CAS 1021-47-2) is a model organophosphorus compound prized in biochemical and mechanistic studies for its chromogenic properties. Its primary research value lies in investigating metal-catalyzed hydrolysis of phosphoester bonds, a reaction critical to understanding the stability of nucleic acids and the mechanisms of phosphohydrolase enzymes . In these studies, the compound serves as a diester substrate, where the p-nitrophenolate leaving group is released upon nucleophilic attack, producing a yellow color that allows for convenient real-time kinetic monitoring . Researchers utilize it to elucidate catalytic mechanisms, including the roles of Lewis acid activation and general acid/base catalysis, often employing heavy atom isotope effects and linear free energy relationships to map transition state structures . This makes it an indispensable tool for enzymologists and bioinorganic chemists studying enzymes like protein phosphatase-1 (PP1) and for evaluating the efficacy of synthetic catalytic complexes . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1021-47-2

Molecular Formula

C9H12NO6P

Molecular Weight

261.17 g/mol

IUPAC Name

ethyl methyl (4-nitrophenyl) phosphate

InChI

InChI=1S/C9H12NO6P/c1-3-15-17(13,14-2)16-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3

InChI Key

YOMNJRBOMBSLAR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sequential Alkylation Approach

A hypothetical pathway for ethyl methyl p-nitrophenyl phosphate involves sequential reaction of p-nitrophenol with methyl chlorophosphate followed by ethyl chlorophosphate (or vice versa). This method faces challenges due to:

  • Steric Hindrance : Bulky alkyl groups reduce reactivity in subsequent phosphorylation steps.
  • Selectivity : Ensuring monoalkylation before introducing the second alkyl group requires precise stoichiometric control.

Transesterification

Transesterification of a symmetric dialkyl ester (e.g., dimethyl p-nitrophenyl phosphate) with an alcohol (e.g., ethanol) could yield mixed esters. However, this method is hampered by:

  • Equilibrium Limitations : Low conversion rates unless driven by excess alcohol or azeotropic removal of byproducts.
  • Catalyst Requirements : Acidic or enzymatic catalysts may degrade the nitro group.

Industrial-Scale Considerations

The patent CN110627830A outlines a robust four-step process for disodium p-nitrophenylphosphate, which indirectly informs mixed ester synthesis:

  • Step 1 : Synthesis of O,O-dialkyl p-nitrophenyl phosphate via phosphorylation.
  • Step 2 : Dealkylation using trimethylsilyl reagents (e.g., trimethylchlorosilane) to form O,O-bis(trimethylsilyl) intermediates.
  • Step 3 : Hydrolysis to p-nitrophenylphosphoric acid.
  • Step 4 : Neutralization with sodium hydroxide to yield the disodium salt.

Table 1 : Reaction Conditions for Key Intermediates

Intermediate Reaction Conditions Yield (%)
O,O-Diethyl p-nitrophenyl phosphate 0–25°C, 4–10 h, Na₂CO₃ as base 85
O,O-Bis(trimethylsilyl) intermediate TMSCl, 0–25°C, 16–24 h 90
p-Nitrophenylphosphoric acid Methanol/water (1:1), 0–30°C, 4–24 h 78

Mechanistic Insights from Hydrolysis Studies

The hydrolysis of alkyl p-nitrophenyl phosphates follows a bimolecular nucleophilic substitution (SN2) mechanism, as evidenced by studies on analogous trifluoroacetates. Water networks facilitate proton transfer, with transition states involving hydrogen-bonded water molecules. For mixed esters, steric effects from dissimilar alkyl groups may alter hydrolysis kinetics, necessitating tailored reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrolytic Stability and Mechanisms

Hydrolysis of phosphate esters is influenced by substituents on the phosphate group. Comparative studies highlight:

  • Diethyl p-nitrophenyl phosphate (paraoxon) : Undergoes enzymatic hydrolysis via carboxylesterases (CES) in plasma and liver microsomes. Its degradation efficiency is lower compared to dimethyl analogs due to steric hindrance from ethyl groups .
  • Dimethyl p-nitrophenyl phosphate (methyl paraoxon) : Exhibits faster enzymatic hydrolysis than diethyl derivatives, as immobilized prolidase shows a preference for methyl-substituted substrates .
  • Methyl phosphate : Hydrolysis follows a substrate-assisted mechanism with a tight transition state, contrasting with the solvent-assisted pathway observed for p-nitrophenyl phosphate .
  • Neopentyl dihydrogen phosphate : Unlike p-nitrophenyl dihydrogen phosphates, its acid-catalyzed hydrolysis lacks a rate maximum in strong acid, indicating distinct bond-breaking mechanisms .

Table 1: Hydrolysis Rates and Mechanisms of Selected Phosphates

Compound Hydrolysis Mechanism Key Findings
Ethyl methyl p-nitrophenyl phosphate (inferred) Likely solvent-assisted (similar to p-nitrophenyl phosphate) Predicted intermediate stability due to nitro group resonance
Diethyl p-nitrophenyl phosphate Enzymatic (CES-dependent) 60% degradation efficiency in 2 hours with immobilized prolidase
Dimethyl p-nitrophenyl phosphate Enzymatic (CES-dependent) 80% degradation efficiency under identical conditions
p-Nitrophenyl phosphate Solvent-assisted Dominant pathway with KIE = 1.02 for $^{15}$N
Methyl phosphate Substrate-assisted Tight transition state with KIE = 1.07 for $^{18}$O
Enzymatic Interactions and Selectivity

Carboxylesterases (CES) exhibit varying selectivity based on alkyl chain length:

  • Methyl and ethyl esters of benzoates and phosphates show differential inhibition by bis(p-nitrophenyl)phosphate, with methyl esters being metabolized faster in plasma and liver microsomes .
  • Enantioselectivity in hydrolysis is observed in engineered enzymes; e.g., substitution G60A in Bacillus cereus phosphatase enhances selectivity for SP-enantiomers of p-nitrophenyl ethyl phenyl phosphate .

Table 2: Enzymatic Degradation Efficiency

Substrate Enzyme System Degradation Efficiency (%) Reference
Dimethyl p-nitrophenyl phosphate Immobilized prolidase 80
Diethyl p-nitrophenyl phosphate Immobilized prolidase 60
Methyl benzoate Rat liver microsomes 75 ± 5
Ethyl benzoate Rat liver microsomes 45 ± 3
Structural and Electronic Effects
  • Electron-withdrawing groups: The p-nitrophenyl group stabilizes transition states via resonance, accelerating hydrolysis compared to non-nitro-substituted analogs .
  • Alkyl chain length : Methyl groups reduce steric hindrance, enhancing enzymatic binding and catalysis compared to ethyl or phenyl groups .
  • Phosphonate vs. phosphate : Phosphonates (e.g., p-nitrophenyl ethyl phenylphosphonate) exhibit greater hydrolytic resistance than phosphates due to the stable C-P bond .

Key Research Findings and Implications

Mechanistic Flexibility: Phosphate monoester hydrolysis can proceed via multiple pathways (substrate- or solvent-assisted), with the dominant mechanism determined by substituents. For example, methyl phosphate favors substrate-assisted pathways, while p-nitrophenyl phosphate prefers solvent-assisted routes .

Biotechnological Applications: Immobilized enzymes show promise for degrading organophosphates like this compound, with methyl-substituted analogs being preferred substrates .

Toxicological Relevance : The slower hydrolysis of ethyl-substituted phosphates (e.g., paraoxon) may contribute to their persistence and toxicity in biological systems .

Biological Activity

Ethyl methyl p-nitrophenyl phosphate, commonly referred to as paraoxon-ethyl, is an organophosphorus compound that has garnered attention due to its biological activity, particularly in relation to its neurotoxic effects and potential use in biochemical research. This article delves into the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H14_{14}N1_{1}O6_{6}P
  • Molecular Weight : 267.19 g/mol
  • CAS Number : 311-45-5

This compound is an ester of p-nitrophenol and is known for its role as a nerve agent simulant and a substrate for various biochemical reactions.

The primary mechanism of action for paraoxon-ethyl involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This can cause symptoms ranging from muscle twitching to respiratory failure.

Hydrolysis and Toxicity

Research indicates that paraoxon-ethyl undergoes hydrolysis in biological systems, producing less toxic metabolites. For example, studies have shown that under specific conditions, hydrolysis can yield dimethyl phosphate, which is significantly less toxic than its parent compound .

Toxicological Studies

In vivo and in vitro studies have demonstrated the following effects:

  • Neurotoxicity : Paraoxon-ethyl has been shown to induce neurotoxic effects in various animal models. For instance, exposure to this compound resulted in significant alterations in behavior and motor function in rats .
  • Respiratory Effects : High concentrations can lead to respiratory distress due to overstimulation of cholinergic pathways .

Case Studies

  • Acute Toxicity in Rodents : A study involving rats exposed to varying doses of paraoxon-ethyl demonstrated dose-dependent neurotoxic effects, with lower doses resulting in reversible symptoms while higher doses led to mortality within 24 hours .
  • Enzyme Inhibition Studies : Research focusing on the inhibition of AChE by paraoxon-ethyl showed a significant reduction in enzyme activity with a calculated IC50 value indicating high potency as an AChE inhibitor .

Data Table: Biological Activity Overview

Property Details
Chemical Structure This compound
Mechanism of Action AChE inhibition
Toxicity Level High (neurotoxic effects observed)
Metabolites Dimethyl phosphate (less toxic)
IC50 Value (AChE) Significant inhibition observed

Research Findings

Recent studies have focused on the environmental persistence and degradation pathways of paraoxon-ethyl. It has been found that under alkaline conditions, the hydrolysis rate increases significantly, leading to reduced toxicity . Additionally, investigations into bioremediation techniques using immobilized enzymes have shown promise in degrading paraoxon-ethyl effectively .

Q & A

Q. What experimental protocols are recommended for using ethyl methyl p-nitrophenyl phosphate as a substrate in phosphatase activity assays?

this compound is widely used to measure acid/alkaline phosphatase activity via spectrophotometric detection of p-nitrophenol release. Key steps include:

  • Optimizing substrate concentration (typically 1–10 mM) in buffers adjusted to pH 6.5 (acid phosphatase) or pH 8–11 (alkaline phosphatase) .
  • Incubating with enzyme extracts at 37°C for 15–30 minutes, followed by termination with NaOH or EDTA.
  • Quantifying liberated p-nitrophenol at 405 nm using a molar extinction coefficient of 18,000 M⁻¹cm⁻¹. Include controls without enzyme or substrate to correct for background hydrolysis .

Q. How does the leaving group (p-nitrophenyl) influence the reactivity of phosphate esters in hydrolysis studies?

The p-nitrophenyl group enhances hydrolysis rates due to its electron-withdrawing nature, stabilizing transition states via resonance. This makes this compound a preferred model for studying phosphoryl transfer mechanisms. Kinetic isotope effects (e.g., ¹⁸O and ¹⁵N) confirm a dissociative transition state with partial bond cleavage to the leaving group, as observed in βlg values of −1.23 .

Advanced Research Questions

Q. How do substrate-assisted and solvent-assisted pathways differ in the hydrolysis of this compound, and how can they be distinguished experimentally?

Computational studies reveal two competing pathways:

  • Substrate-assisted : The phosphate group acts as a proton acceptor, common in methyl phosphate hydrolysis.
  • Solvent-assisted : Water or hydroxide ions mediate proton transfer, dominant in aryl phosphates like this compound. Differentiation methods include:
  • Kinetic isotope effect (KIE) analysis: Substrate-assisted mechanisms show smaller ¹⁸Obridge KIEs (~1.0189) compared to solvent-assisted pathways.
  • pH-rate profiles: Solvent-assisted hydrolysis exhibits steeper pH dependence due to hydroxide ion involvement .

Q. What computational challenges arise when modeling the hydrolysis of phosphate monoesters, and how can they be addressed?

Key challenges include:

  • High charge density : Requires explicit solvation or hybrid QM/MM methods to stabilize intermediates.
  • Concerted vs. stepwise mechanisms : Free-energy surfaces must account for simultaneous proton transfer and P–O bond cleavage.
  • Reaction dimensionality : Compressing multiple bonding changes into 2D energy surfaces risks oversimplification. Solutions involve metadynamics or path-sampling techniques .

Q. How can contradictions between experimental and theoretical models of phosphate ester hydrolysis be resolved?

Discrepancies often arise from differing assumptions about transition-state geometry. Reconciliation strategies include:

  • Correlating KIEs with computed transition states : For this compound, theoretical models must reproduce the inverse ¹⁸Ononbridge KIE (0.9994) and large ¹⁵N KIE (1.0028) to validate dissociative mechanisms .
  • Validating solvation models : Implicit solvation (e.g., PCM) underestimates electrostatic effects; explicit microsolvation clusters improve accuracy .

Q. What synthetic strategies are effective for preparing this compound derivatives with tailored reactivity?

  • Phosphorylation : React p-nitrophenol with methyl/ethyl phosphorochloridates under anhydrous conditions.
  • Protection/deprotection : Use cyclohexylammonium salts to enhance solubility during purification .
  • Isotopic labeling : Incorporate ¹⁸O or deuterium at specific positions for mechanistic tracer studies .

Methodological Considerations

Q. How should researchers address non-enzymatic hydrolysis artifacts in assays using this compound?

  • Pre-incubate substrate in assay buffer to quantify background hydrolysis rates.
  • Use short incubation times (<30 minutes) and low temperatures (4°C) for kinetic measurements.
  • Include competitive inhibitors (e.g., inorganic phosphate) to suppress non-specific hydrolysis .

Q. What analytical techniques are most reliable for characterizing hydrolysis products and intermediates?

  • LC-MS/MS : Identifies transient intermediates like metaphosphate or phosphorylated water.
  • ³¹P NMR : Tracks chemical shifts during bond cleavage (e.g., δ ~0 ppm for PO₄³⁻).
  • Isothermal titration calorimetry (ITC) : Quantifies binding energetics in enzyme-substrate complexes .

Data Interpretation

Q. Why do aryl phosphates like this compound exhibit higher hydrolysis rates than alkyl analogs in enzymatic assays?

The p-nitrophenyl group lowers the activation barrier by:

  • Stabilizing the transition state through resonance delocalization.
  • Increasing leaving-group ability (pKₐ ~7 for p-nitrophenol vs. ~16 for methanol).
  • Enhancing electrostatic interactions with enzyme active sites, as shown in promiscuous phosphatases .

Q. How do solvent effects influence the mechanistic landscape of phosphate ester hydrolysis?

Polar aprotic solvents favor substrate-assisted pathways by stabilizing charged intermediates. In contrast, aqueous solvents promote solvent-assisted mechanisms via water-mediated proton transfer. For this compound, solvent dielectric constants >50 (e.g., water) shift the mechanism toward concerted hydrolysis .

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